2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has garnered attention for its potential as a human carbonic anhydrase inhibitor. This compound is characterized by its unique structure, which features a piperazine moiety linked to a sulfonamide group through an acetamide connection. The design of this compound aims to enhance selectivity and efficacy against specific isoforms of carbonic anhydrase, particularly human carbonic anhydrase II and VII.
The compound has been synthesized and studied in various research contexts, particularly in medicinal chemistry, where its biological activity has been evaluated. Notably, studies have focused on its crystal structure in complex with human carbonic anhydrases, revealing insights into its binding interactions and potential therapeutic applications .
2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial and enzyme inhibition properties. Its classification as a carbonic anhydrase inhibitor places it within the broader category of enzyme inhibitors utilized in pharmacological applications.
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide involves several key steps:
The synthesis can be monitored using thin-layer chromatography (TLC) to ensure completion and purity of intermediates. Characterization of the final product is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and composition .
The molecular formula for 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide is C₁₈H₁₈N₄O₃S. The structure features:
Crystallographic studies have provided detailed insights into the compound's three-dimensional arrangement, revealing how it interacts within the active site of carbonic anhydrases .
The primary chemical reactions involving 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide include:
Kinetic studies often assess the inhibition constants (Ki values) for various isoforms of carbonic anhydrase, providing quantitative measures of efficacy against these targets .
The mechanism by which 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide exerts its inhibitory effects involves:
Studies have shown that variations in the linker length and substituents on the benzene rings can significantly affect binding affinity and selectivity for different isoforms .
Characterization techniques such as infrared spectroscopy (IR), NMR, and high-resolution mass spectrometry confirm structural integrity and purity .
2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide has potential applications in:
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide (CAS 694466-00-7) employs a convergent approach that strategically combines piperazine functionalization with sulfonamide-bearing aryl units. The canonical SMILES notation O=C(NC1=CC=C(S(=O)(N)=O)C=C1)CN2CCN(CC3=CC=CC=C3)CC2 reveals three core structural elements: a 4-sulfamoylphenylacetamide moiety, a piperazine core, and a benzyl substituent [1]. Industrial-scale synthesis typically follows a three-step sequence:
Step 1: Benzylpiperazine FormationN-Benzylpiperazine is prepared via nucleophilic substitution where piperazine reacts with benzyl chloride under inert atmosphere. A 2:1 molar excess of piperazine suppresses bis-alkylation byproducts. The reaction proceeds in refluxing toluene (110°C, 8 hours) with triethylamine as base, achieving ≥85% isolated yield after crystallization from hexane/ethyl acetate .
Step 2: Acetic Acid Spacer InstallationThe secondary amine of N-benzylpiperazine undergoes N-alkylation with ethyl bromoacetate in acetonitrile at 60°C for 6 hours. Subsequent alkaline hydrolysis (2M sodium hydroxide, ethanol/water 3:1) yields 2-(4-benzylpiperazin-1-yl)acetic acid hydrochloride as white crystals (mp 192–194°C) in 78% yield over two steps. Critical purification involves silica gel chromatography (dichloromethane/methanol 9:1) to remove dialkylated impurities [1] .
Step 3: Amide CouplingThe carboxylic acid intermediate couples with 4-aminobenzenesulfonamide using activating reagents. Initial protocols employed carbodiimides, but modern gram-scale syntheses use aminium/uronium reagents to minimize racemization and improve yields. Solvent selection (DMF vs. dichloromethane) significantly impacts reaction kinetics due to sulfonamide nucleophilicity variations [3].
Table 1: Synthetic Parameters for Key Intermediates
| Intermediate | Reaction Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| N-Benzylpiperazine | Piperazine + BnCl, toluene, reflux | 85 | Crystallization (Hexane:EtOAc) |
| 2-(4-Benzylpiperazin-1-yl)acetic acid | Ethyl bromoacetate, then NaOH hydrolysis | 78 | Silica chromatography (DCM:MeOH 9:1) |
| Crude acetamide product | Coupling reaction | 90* | Acid-base extraction |
*Pre-purification yield
Final purification employs recrystallization from ethanol/water (1:2), yielding analytically pure product (>98% HPLC) with molecular formula C₁₉H₂₄N₄O₃S (MW 388.49 g/mol) [1]. The structural integrity is confirmed via ¹H NMR (DMSO-d6) showing characteristic benzyl singlet at δ 3.52 ppm, piperazine methylene protons at δ 2.45–2.68 ppm, and acetamide carbonyl resonance at δ 165.8 ppm in ¹³C NMR [1] [3].
Amide bond formation between 2-(4-benzylpiperazin-1-yl)acetic acid and 4-aminobenzenesulfonamide presents unique challenges due to the electron-withdrawing sulfonamide group reducing the aniline nucleophilicity. Comparative studies reveal significant performance differences among coupling reagents:
Carbodiimide-Based Systems
Phosphonium ReagentsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) enables rapid coupling (1 hour) but requires strict anhydrous conditions. Moisture sensitivity causes 15–20% yield reduction at >50% relative humidity. Triphosgene pre-activation of the carboxylic acid before PyBOP addition mitigates this issue, boosting yields to 92% [7].
Table 2: Coupling Reagent Performance with Sulfonamide Nucleophile
| Reagent System | Reaction Time (h) | Yield (%) | Epimerization (%) | Solvent Compatibility |
|---|---|---|---|---|
| DIC/Oxyma Pure | 2 | 91 | 0.8 | DMF, CH₂Cl₂, MeCN |
| HBTU/HOAt | 1.5 | 89 | 1.2 | DMF, NMP |
| PyBOP (anhydrous) | 1 | 92 | <0.5 | DMF, THF |
| EDC·HCl/HOBt | 4 | 82 | 2.5 | Water/DMF mixtures |
Solvent OptimizationPolar aprotic solvents (DMF, NMP) accelerate reactions but may degrade sulfonamides at >80°C. Dichloromethane provides moderate yields (75%) but prevents sulfonamide decomposition. Mixed solvent systems (DMF:dichloromethane 1:3) balance reactivity and stability, achieving 89% yield at 40°C [7].
The acetic acid spacer in the target compound acts as a flexible amino acid-like linker, making uronium-type reagents particularly effective. Two reagents dominate industrial production:
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium Hexafluorophosphate (COMU)
Table 3: Direct Comparison of HATU and COMU in Target Compound Synthesis
| Parameter | HATU | COMU |
|---|---|---|
| Reaction Scale Feasibility | ≤10 kg (handling limitations) | ≤100 kg (powder flow properties) |
| Typical Impurity Profile | Guanidinium byproducts (0.8%) | Oxyma derivatives (0.3%) |
| Epimerization at 25°C | 1.8% | 0.3% |
| Reaction Concentration | 0.2 M (viscosity issues) | 0.5 M (improved solubility) |
| Purity After Workup | 95% (requires chromatography) | 99% (crystallization from IPA/water) |
Industrial ImplementationContinuous flow reactors overcome COMU’s slow dissolution in acetonitrile. Pre-mixing the acid and COMU (1:1) in DMF at 50°C for 2 minutes, followed by sulfonamide addition in a microreactor (residence time 12 minutes), achieves 99% conversion with 50% reduced solvent usage versus batch processes [3] [7]. This demonstrates the critical interplay between reagent selection and engineering solutions for scalable synthesis of pharmaceutically relevant acetamide derivatives.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4